For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Significance of N-Lactoyl-Leucine
Abstract
N-Lactoyl-Leucine is a member of an emerging class of metabolites known as N-lactoyl amino acids (Lac-AAs), which are formed through the conjugation of lactate and an amino acid. Initially discovered in fermented foods, these molecules are now recognized as endogenously synthesized metabolites in mammals with significant biological roles. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and multifaceted biological significance of N-Lactoyl-Leucine. It delves into its involvement in physiological processes such as exercise and cellular metabolism, its potential as a biomarker in various diseases, and its practical applications in biotechnology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a critical resource for researchers and professionals in the life sciences.
Introduction and Discovery
N-lactoyl amino acids were first identified in fermented products like Parmigiano-Reggiano cheese and soy sauce, where they contribute to the flavor profile.[1][2] Their formation in these products is attributed to the enzymatic activity of lactoyl transferases in lactic acid bacteria.[1][2] The discovery of Lac-AAs as endogenous mammalian metabolites is a more recent development, stemming from untargeted metabolomics studies.[3][4] Researchers initially identified these compounds while searching for substrates of the orphan transporter ATP-binding cassette subfamily C member 5 (ABCC5).[1][3] This discovery has opened new avenues for understanding the metabolic crosstalk between lactate and amino acid metabolism.[3][4]
Biosynthesis and Metabolism of N-Lactoyl-Leucine
The synthesis and degradation of N-Lactoyl-Leucine in mammals are primarily governed by the dual-function enzyme, Cytosolic Nonspecific Dipeptidase 2 (CNDP2).[1][3]
2.1. Biosynthesis: A Case of Reverse Proteolysis
In mammalian tissues, N-Lactoyl-Leucine is synthesized through a process of reverse proteolysis, where a peptide bond is formed between lactic acid and leucine.[3] This reaction is catalyzed by CNDP2, a metallopeptidase from the M20 family that is ubiquitously expressed, with high levels in the kidney and liver.[3] The direction of the CNDP2-mediated reaction—synthesis or hydrolysis—is dependent on the relative concentrations of the substrates (lactate and leucine) and the product (N-Lactoyl-Leucine).[3] Elevated levels of lactate, for instance after strenuous exercise, can drive the synthesis of N-Lactoyl-Leucine.[5][6]
2.2. Hydrolysis and Cellular Uptake
N-Lactoyl-Leucine can be hydrolyzed back into lactate and leucine, also by CNDP2.[1][3] This allows it to act as a bioavailable source of leucine.[2][3] Once inside the cell, N-Lactoyl-Leucine is cleaved, and the released leucine can then be utilized for protein synthesis or other metabolic processes.[2] The transporter ABCC5 has been identified as being involved in the excretion of N-lactoyl amino acids from cells.[1]
Caption: CNDP2-mediated synthesis and hydrolysis of N-Lactoyl-Leucine.
Biological Significance and Physiological Roles
3.1. Role in Exercise Physiology
Levels of N-lactoyl amino acids, including N-Lactoyl-Leucine, are elevated in plasma following physical exercise.[6][7] This is a direct consequence of increased lactate production by muscles during intense activity.[5] Studies have suggested that N-lactoyl amino acids may function as signaling molecules or biomarkers related to exercise response and muscle fatigue.[8][9] Elevated levels of N-lactoyl amino acids have been associated with a lower response to exercise training, suggesting they may indicate a metabolic state less favorable for aerobic capacity enhancement.[8] The exercise-inducible metabolite N-Lactoyl-Phenylalanine (Lac-Phe), a related compound, has been shown to suppress appetite and obesity in mice, highlighting a potential systemic signaling role for this class of molecules.[6][10]
3.2. A Bioavailable Source of Leucine in Cell Culture
One of the significant practical applications of N-Lactoyl-Leucine is in biotechnology, specifically in cell culture media formulations.[1][11] Leucine, an essential amino acid, has limited solubility at physiological pH.[3] N-Lactoyl-Leucine and its sodium salt exhibit substantially higher solubility, making it an effective and bioavailable alternative for delivering leucine to cultured cells, such as Chinese Hamster Ovary (CHO) cells used in recombinant protein production.[1][2]
N-Lactoyl-Leucine in Disease
Emerging evidence suggests that altered levels of N-Lactoyl-Leucine and other Lac-AAs are associated with various pathological conditions, positioning them as potential biomarkers.[12][13]
4.1. Metabolic Disorders
Elevated levels of N-lactoyl amino acids have been observed in individuals with obesity and type 2 diabetes.[14] This suggests a potential link between Lac-AA metabolism and the metabolic dysregulation characteristic of these conditions.[3] N-Lactoyl-Leucine, in particular, may mediate the association between blood group A and insulin sensitivity.[13]
4.2. Cancer
The role of N-Lactoyl-Leucine in cancer is an active area of investigation. Studies have reported elevated urinary levels of N-Lactoyl-Leucine in patients with colorectal cancer compared to healthy controls.[13] This suggests its potential as a non-invasive biomarker. The enzyme responsible for its synthesis, CNDP2, has also been implicated in the proliferation of colon cancer cells.[13]
Quantitative Data
The following table summarizes key quantitative data related to N-Lactoyl-Leucine and its properties.
| Parameter | Value | Context | Reference |
| Solubility of Leucine | 22.1 g/kg | at pH 6.0 and 25°C | [1] |
| Solubility of N-Lactoyl-Leucine Sodium Salt | 689.2 g/kg | at pH 6.7 and 25°C | [1][3] |
| Association with Exercise Response (Multivariate Analysis) | -0.277 (Beta coefficient) | Association between N-Lactoyl-Leucine levels and change in 6-minute walking distance | [8] |
| Lactate Concentration in Fed-Batch Culture (Control) | 1.9 g/L | Maximum lactate in CHO cells fed with canonical amino acids | [1] |
| Lactate Concentration in Fed-Batch Culture (Lac-Leu) | 2.5 g/L | Maximum lactate in CHO cells fed with N-Lactoyl-Leucine | [1] |
Experimental Protocols
6.1. Quantification of N-Lactoyl-Leucine by LC-MS/MS
Targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and precise quantification of N-Lactoyl-Leucine in biological samples.[3]
-
Sample Preparation:
-
Precipitate proteins from plasma or cell lysate samples by adding a cold organic solvent (e.g., methanol or acetonitrile) containing internal standards.
-
Vortex the mixture and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC system equipped with a suitable column (e.g., a reversed-phase C18 column).
-
Perform chromatographic separation using a gradient of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Introduce the column effluent into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for N-Lactoyl-Leucine and the internal standard for quantification.
-
Caption: Workflow for quantifying N-Lactoyl-Leucine via LC-MS/MS.
6.2. In Vitro CNDP2 Enzyme Assay
This assay can be used to measure the synthesis or hydrolysis of N-Lactoyl-Leucine by recombinant CNDP2.
-
Synthesis Reaction:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
To the buffer, add recombinant CNDP2 enzyme, lactate, and leucine to initiate the synthesis reaction.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 1-6 hours).
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analyze the formation of N-Lactoyl-Leucine using LC-MS/MS as described above.
-
-
Hydrolysis Reaction:
-
Prepare the same reaction buffer as for the synthesis reaction.
-
Add recombinant CNDP2 enzyme and N-Lactoyl-Leucine to the buffer.
-
Incubate at 37°C, taking aliquots at different time points.
-
Stop the reaction in the aliquots.
-
Measure the decrease in N-Lactoyl-Leucine and the increase in free leucine and lactate over time using LC-MS/MS.[1]
-
6.3. Cell Culture Bioavailability Assay
This protocol assesses the ability of cells to utilize N-Lactoyl-Leucine as a source of leucine.
-
Culture CHO cells in a standard growth medium.
-
Prepare experimental feed media: one containing the canonical amino acid leucine, and another where leucine is replaced with an equimolar amount of N-Lactoyl-Leucine.
-
When cells reach the desired density, switch to the experimental feed media.
-
Maintain the cultures in a fed-batch mode for several days.
-
Monitor cell growth (e.g., viable cell density) and recombinant protein production (e.g., antibody titer) over the course of the experiment.
-
Analyze spent media for metabolite levels (e.g., lactate, ammonia) using a bioanalyzer.[1][11]
Signaling Pathways and Leucine's Role
While the direct signaling pathways of N-Lactoyl-Leucine are still under investigation, the signaling actions of its constituent, leucine, are well-characterized, particularly in muscle cells. Leucine is a potent activator of the mTORC1 signaling pathway, a central regulator of protein synthesis and cell growth.[3] It also influences mitochondrial biogenesis through the SIRT1-AMPK signaling axis in C2C12 myotubes.[15][16] Given that N-Lactoyl-Leucine serves as a source of intracellular leucine, it is plausible that it indirectly modulates these pathways by increasing the intracellular leucine pool.
References
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- 3. N-Lactoyl-Leucine | 210769-82-7 | Benchchem [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. New molecule as possible link between sports and food consumption | Radboud University [ru.nl]
- 7. researchgate.net [researchgate.net]
- 8. N-Lactoyl amino acids as metabolic biomarkers differentiating low and high exercise response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Lactoyl amino acids as metabolic biomarkers differentiating low and high exercise response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Understanding emerging bioactive metabolites with putative roles in cancer biology [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. N-Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Lactoyl amino acids as metabolic biomarkers differentiating low and high exercise response [termedia.pl]
- 15. Leucine Modulates Mitochondrial Biogenesis and SIRT1-AMPK Signaling in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leucine Modulates Mitochondrial Biogenesis and SIRT1-AMPK Signaling in C2C12 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
